molecular formula C12H8ClN3O2 B2383136 4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-28-9

4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2383136
CAS No.: 672925-28-9
M. Wt: 261.67
InChI Key: LFOTUJVXAFTTMG-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of oxazolopyrimidines.

Chemical Reactions Analysis

4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-5-3-2-4-8(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOTUJVXAFTTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324605
Record name 4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672925-28-9
Record name 4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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